4-Bromo-3-fluoro-2-hydroxybenzonitrile
Description
4-Bromo-3-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups
Properties
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHIHAKUOQAJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of 2-hydroxybenzonitrile. One common method includes the following steps:
Bromination: 2-Hydroxybenzonitrile is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Substitution: Formation of acylated or sulfonated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Bromo-3-fluoro-2-hydroxybenzonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the development of novel materials, including liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the design of bioactive compounds and drug candidates.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-hydroxybenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
- 3-Bromo-4-fluoro-2-hydroxybenzonitrile
- 4-Bromo-2-fluoro-3-hydroxybenzonitrile
- 2-Bromo-6-cyano-3-fluorophenol
Comparison: 4-Bromo-3-fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzonitrile ring. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the hydroxyl group at the 2-position can influence the compound’s solubility and hydrogen bonding capabilities, making it suitable for specific applications in organic synthesis and material science.
Biological Activity
4-Bromo-3-fluoro-2-hydroxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C7H4BrFNO. Its structure features a bromine atom and a fluorine atom on a benzene ring, along with a hydroxyl group and a nitrile functional group.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer research. The compound has been shown to inhibit hypoxia-inducible factors (HIFs), which are critical in tumorigenesis. HIFs regulate genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
Inhibition of HIFs
Research indicates that compounds targeting HIFs can reduce tumor growth and improve treatment outcomes in xenograft models. For instance, studies have demonstrated that the administration of this compound resulted in significant tumor size reduction in 786-O xenograft models, suggesting its potential as an anti-cancer agent .
Case Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- Xenograft Study : In a study involving 786-O renal cell carcinoma xenografts, treatment with the compound led to a marked decrease in plasma levels of vascular endothelial growth factor A (VEGF-A), indicating reduced angiogenesis and tumor growth .
- Cell Proliferation Assays : Scintillation proximity assays and luciferase assays demonstrated that the compound effectively inhibits cell proliferation by modulating HIF activity, further supporting its potential as an anti-cancer therapeutic .
Biological Activity Data Table
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Xenograft Study | 786-O Renal Carcinoma | 10 mg/kg | Reduced tumor size and plasma VEGF-A levels |
| Cell Proliferation Assay | Various Cancer Cell Lines | Varies | Significant inhibition of cell proliferation |
Pharmacological Properties
The pharmacokinetics of this compound have not been extensively characterized; however, its structural features suggest it may possess favorable properties for drug development, including:
- Solubility : The presence of hydroxyl and nitrile groups may enhance solubility in biological fluids.
- Bioavailability : The compound's ability to penetrate cellular membranes could be influenced by its lipophilicity, which is enhanced by the bromine and fluorine substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
